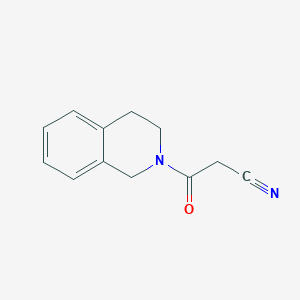

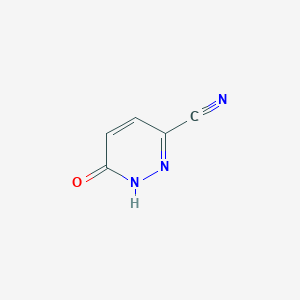

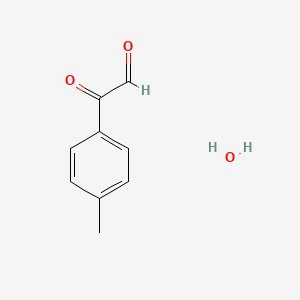

![molecular formula C12H14N4O B3023544 3-(哌啶-4-基)苯并[d][1,2,3]三嗪-4(3H)-酮 CAS No. 86589-72-2](/img/structure/B3023544.png)

3-(哌啶-4-基)苯并[d][1,2,3]三嗪-4(3H)-酮

描述

The compound "3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one" is a heterocyclic molecule that is part of a broader class of triazine derivatives. These compounds are of significant interest due to their diverse applications in medicine, agriculture, and various industries. The triazine core is a critical functional group that often contributes to the bioactivity of these molecules, as seen in the context of soluble epoxide hydrolase inhibition and interactions with adrenoceptors .

Synthesis Analysis

The synthesis of related triazine and piperidine derivatives has been explored in several studies. For instance, a one-pot, three-component synthesis method under controlled microwave irradiation has been reported for the creation of triazine derivatives, which could potentially be adapted for the synthesis of "3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one" . Additionally, a four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize a closely related compound, demonstrating the complexity and multi-step nature of synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied using various computational methods, such as density functional theory (DFT) and Hartree–Fock calculations. These studies provide insights into the most stable conformers, vibrational frequencies, and infrared intensities, which are crucial for understanding the physical and chemical properties of the compounds . The absolute configuration of similar molecules has also been determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions, including decomposition in secondary amines to yield different products . The reactivity of the triazine ring and the influence of substituents on the benzene ring are important factors that determine the outcome of these reactions. The nature of substitutions on the triazine ring and related structures has been shown to influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structure. Theoretical calculations, such as DFT, can predict the vibrational data and geometries of these compounds, which are often in good agreement with experimental results . The electronic properties, such as HOMO and LUMO energy levels, can be correlated with biological activity, as demonstrated in studies involving antimicrobial activity . The stability of tautomers and the presence of functional groups like the triazine heterocycle are essential for the potency and selectivity of these molecules .

科学研究应用

杂环化合物和生物学意义三嗪,包括 3-(哌啶-4-基)苯并[d][1,2,3]三嗪-4(3H)-酮等衍生物,由于存在于各种异构形式中且与苯相比共振能较弱(有利于亲核取代),因此已被广泛研究。这些化合物在广泛的生物活性中发现了重要的应用,表现出抗菌、抗真菌、抗癌、抗病毒和抗炎特性。三嗪核因其有效的药理活性而被认为是开发未来药物的宝贵核心 (Verma, Sinha, & Bansal, 2019).

1,2,3-三嗪的抗肿瘤活性1,2,3-三嗪及其苯并和杂环稠合衍生物因其抗肿瘤活性而受到认可。这些化合物表现出广泛的生物活性,包括抗增殖、镇痛和抗炎作用,突出了它们作为开发抗肿瘤化合物的支架的潜力。它们的功效加上简单的合成,凸显了这些分子在抗肿瘤药物开发中的巨大潜力 (Cascioferro 等人,2017).

亲核芳香取代反应涉及哌啶和含硝基的化合物(如 1,2,4-三硝基苯或邻二硝基苯)的反应动力学展示了亲核芳香取代反应,这是形成复杂衍生物的基础。这些反应对于合成各种药理相关化合物至关重要,以二级动力学进行,突出了哌啶衍生物在合成化学中的效用 (Pietra & Vitali, 1972).

三唑衍生物专利综述和治疗潜力

三唑衍生物,包括与三嗪核心相关的衍生物,因其抗炎、抗菌和抗肿瘤等多种生物活性而受到探索。这些衍生物的制备和评价强调了对新、高效合成的持续需求,这些合成考虑了绿色化学原理以及针对新出现的疾病和耐药菌株开发新原型的需求 (Ferreira 等人,2013).

用于治疗的哌嗪衍生物哌嗪是目标结构中的核心成分,作为开发针对各种治疗领域的药物的重要组成部分,包括抗精神病、抗抑郁、抗癌和抗病毒应用。哌嗪作为药效基团的灵活性和其修饰突出了该实体在药物发现中的广泛潜力,强调了进一步治疗研究的重要性 (Rathi, Syed, Shin, & Patel, 2016).

作用机制

Target of Action

Similar compounds have shown significant binding affinities to a range of proteins

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes at the molecular level . More detailed studies are required to understand the specific interactions and changes caused by this compound.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological properties such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-hiv, and cns depressant activities

Result of Action

Similar compounds have shown significant antibacterial activity and moderate antifungal activity

属性

IUPAC Name |

3-piperidin-4-yl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUDOMNRDIVCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

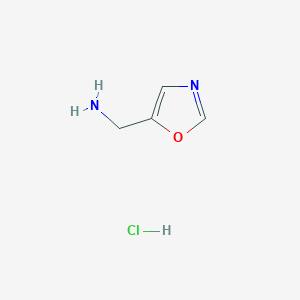

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)

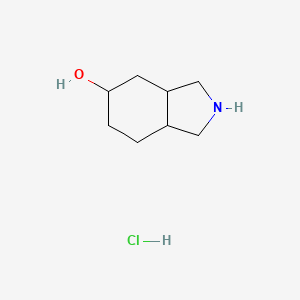

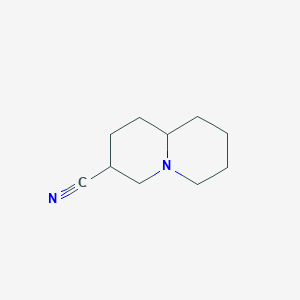

![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)